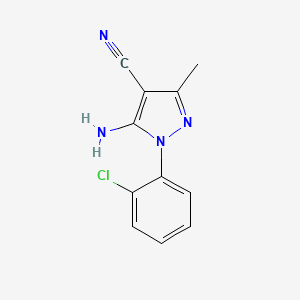
5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole is a useful research compound. Its molecular formula is C11H9ClN4 and its molecular weight is 232.671. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Overview
The compound 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole has not been directly identified in recent scientific literature as a focus of research. However, examining the broader context of related chemical structures and their functionalities can shed light on potential applications and areas of interest within the scientific community. Compounds with similar structural features, such as chlorophenyl groups, amino, cyano, and pyrazole functionalities, have been extensively studied for their diverse biological, pharmacological, and chemical properties. This context allows us to infer potential applications of the compound by drawing parallels with the documented activities and utilities of structurally or functionally related compounds.
Pharmacological Significance
Compounds bearing the pyrazole moiety, particularly those substituted with amino and cyano groups, have shown a wide range of pharmacological activities. For example, amino-1,2,4-triazoles, which share some functional similarities with this compound, are noted for their use in the fine organic synthesis industry, with applications spanning from agricultural products to pharmaceuticals and dyes (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021). These compounds are integral to producing various antimicrobial, antifungal, and antioxidant agents, indicating a potential research direction for the exploration of this compound in similar domains.
Antimicrobial and Anti-inflammatory Properties
The structural components present in this compound suggest potential antimicrobial and anti-inflammatory applications. Analogous structures, such as trifluoromethylpyrazoles, have been recognized for their significant anti-inflammatory and antibacterial efficacy, highlighting the potential of pyrazole derivatives in developing new therapeutic agents (Kaur, Kumar, & Gupta, 2015). This suggests that research into the specific activities of this compound could uncover valuable pharmacological properties.
Role in Organic Synthesis and Material Science
The reactivity and functional diversity of compounds similar to this compound make them valuable intermediates in organic synthesis and material science. For instance, derivatives of 1,2,4-triazole have been utilized in synthesizing heterocyclic compounds and dyes, indicating the utility of such structures in creating complex molecular architectures for various applications (Gomaa & Ali, 2020). This points towards potential research avenues for this compound in the development of novel materials and chemical entities.
Mecanismo De Acción
Target of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives, which this compound can be used to synthesize, have a broad spectrum of biological activities .
Mode of Action
It’s known that it can be used in the synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles , which are known to possess potent biological activities .
Biochemical Pathways
It’s known that pyrazolo[1,5-a]pyrimidines, which this compound can be used to synthesize, have been reported to possess anticancer, antimicrobial, antiviral, antifungal, and anti-inflammatory activities .
Result of Action
It’s known that pyrazolo[1,5-a]pyrimidines, which this compound can be used to synthesize, have been reported to possess a wide range of biological activities .
Propiedades
IUPAC Name |
5-amino-1-(2-chlorophenyl)-3-methylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBLBGKEQSQEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674523 |
Source


|
| Record name | 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107856-31-5 |
Source


|
| Record name | 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
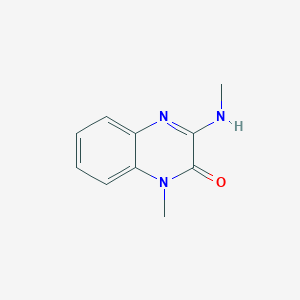


![6-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566467.png)

![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)

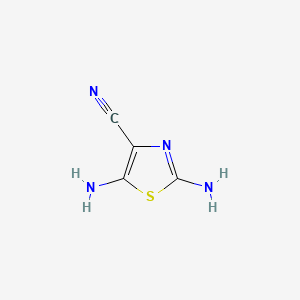
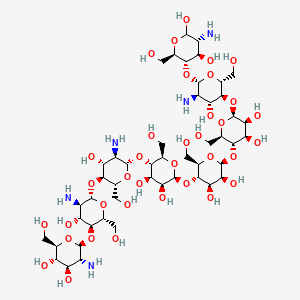
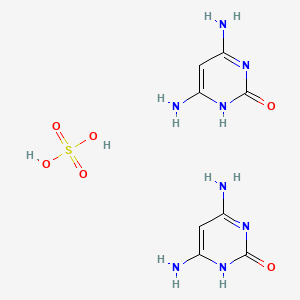

![2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile](/img/structure/B566485.png)

